

Structure Elucidation of 4-chloro-8-(trifluoromethyl)quinoline: A Technical Guide

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Compound of Interest

Compound Name:	4-Chloro-8-(trifluoromethyl)quinoline
Cat. No.:	B154864

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of **4-chloro-8-(trifluoromethyl)quinoline**. The document outlines the key analytical techniques and experimental protocols used to confirm the chemical structure of this important synthetic intermediate. All quantitative data is summarized in structured tables, and logical workflows are visualized using diagrams.

Introduction

4-Chloro-8-(trifluoromethyl)quinoline is a key building block in medicinal chemistry, utilized in the synthesis of various compounds with potential therapeutic applications. The precise determination of its molecular structure is paramount for ensuring the identity, purity, and quality of this starting material in drug discovery and development pipelines. This guide details the multifaceted approach to its structure elucidation, integrating data from crystallographic, spectroscopic, and synthetic methodologies.

Physicochemical and Crystallographic Data

The fundamental physical properties and the definitive crystal structure of **4-chloro-8-(trifluoromethyl)quinoline** have been experimentally determined.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	23779-97-7	[1]
Molecular Formula	C ₁₀ H ₅ ClF ₃ N	[2]
Molecular Weight	231.60 g/mol	[2]
Melting Point	80-82 °C	[1]
Appearance	Colorless block crystals	IUCr Journals

Table 2: Crystallographic Data

Parameter	Value
Crystal System	Monoclinic
Space Group	P 2 ₁ /n
a (Å)	10.3179 (11)
b (Å)	12.4319 (10)
c (Å)	14.5673 (17)
β (°)	95.023 (9)
Volume (Å ³)	1861.4 (3)
Z	8
Calculated Density (Mg m ⁻³)	1.653
Data obtained from single-crystal X-ray diffraction analysis.	

Spectroscopic Data Analysis

While direct experimental spectra for **4-chloro-8-(trifluoromethyl)quinoline** are not readily available in the public domain, its spectral characteristics can be reliably predicted based on data from closely related analogs. The following tables summarize the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.90	d	~4.5	H-2
~7.60	d	~4.5	H-3
~8.20	d	~8.5	H-5
~7.55	t	~8.0	H-6
~7.90	d	~7.5	H-7

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~151.0	C-2
~122.0	C-3
~142.0	C-4
~148.0	C-4a
~128.0	C-5
~127.5	C-6
~131.0	C-7
~125.0 (q, J ≈ 30 Hz)	C-8
~146.0	C-8a
~123.0 (q, J ≈ 275 Hz)	CF ₃

Table 5: Predicted ¹⁹F NMR Spectral Data (CDCl₃, 376 MHz)

Chemical Shift (δ , ppm)	Assignment
~ -62	CF_3

Mass Spectrometry (MS)

Table 6: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z	Relative Intensity (%)	Proposed Fragment
231/233	High	$[\text{M}]^+ ({}^{12}\text{C}_9{}^1\text{H}_5{}^{35}\text{Cl}{}^{19}\text{F}_3{}^{14}\text{N}) / [\text{M}+2]^+ ({}^{12}\text{C}_9{}^1\text{H}_5{}^{37}\text{Cl}{}^{19}\text{F}_3{}^{14}\text{N})$
196	Moderate	$[\text{M}-\text{Cl}]^+$
162	Moderate	$[\text{M}-\text{CF}_3]^+$

Infrared (IR) Spectroscopy

Table 7: Predicted Infrared (IR) Spectral Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~1600, ~1500, ~1450	Strong	Aromatic C=C and C=N stretching
~1300-1100	Very Strong	C-F stretching (CF_3)
~850	Strong	C-Cl stretch
~800-750	Strong	Aromatic C-H out-of-plane bending

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 8: Predicted UV-Vis Spectral Data (in Ethanol)

λ_{max} (nm)	Molar Absorptivity (ϵ)	Transition
~230	High	$\pi \rightarrow \pi$
~280	Medium	$\pi \rightarrow \pi$
~320	Low	$n \rightarrow \pi^*$

Experimental Protocols

The following is a detailed protocol for the synthesis of **4-chloro-8-(trifluoromethyl)quinoline**, adapted from established methodologies.[\[3\]](#)

Synthesis of β -(o-trifluoromethylanilino)-propanoic acid (Intermediate)

- To 500 g of o-trifluoromethylaniline, add 672 g of acrylic acid at 20-25 °C with stirring under a nitrogen atmosphere.
- Add 0.5 g of hydroquinone to the mixture in the dark.
- Heat the mixture to 75 °C over one hour and maintain this temperature for 32 hours.
- Cool the mixture to 65-70 °C and rapidly add 500 ml of technical cyclohexane and 500 ml of demineralized water.
- Reflux the mixture for 10 minutes.
- Slowly cool the mixture to 2-4 °C and hold for one hour to allow for crystallization.
- Collect the solid product by vacuum filtration, wash, and dry.

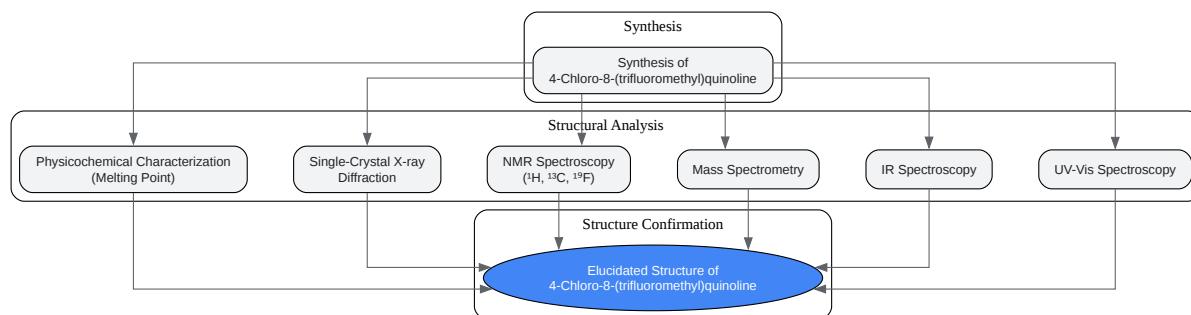
Cyclization and Chlorination to 4-chloro-8-(trifluoromethyl)quinoline

- In a suitable reactor, prepare a mixture of a chlorinating agent (e.g., phosphorus oxychloride).

- Heat the chlorinating agent to 93-95 °C.
- Add 50 g of the dried β -(o-trifluoromethylanilino)-propanoic acid from the previous step in portions over 6 minutes.
- Maintain the reaction mixture at 93-95 °C for 30 minutes.
- Cool the mixture to 70 ± 5 °C.
- Over approximately 30 minutes, add the reaction mixture to a stirred solution of 11 g of sodium bisulfite in 875 ml of water, maintaining the temperature at 40-45 °C.
- Cool the mixture to 15-20 °C over 30 minutes to obtain a gummy suspension.
- Collect the crude product by vacuum filtration, wash, and dry.
- Recrystallize the product from methanol to obtain pure **4-chloro-8-(trifluoromethyl)quinoline**.^[3]

Visualizations

The following diagrams illustrate the logical workflow of the structure elucidation process and the confirmed molecular structure of **4-chloro-8-(trifluoromethyl)quinoline**.



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Caption: Workflow for the structure elucidation of **4-chloro-8-(trifluoromethyl)quinoline**.

Caption: Molecular structure of **4-chloro-8-(trifluoromethyl)quinoline**.

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References

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